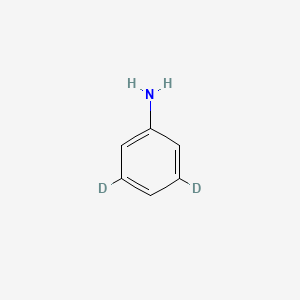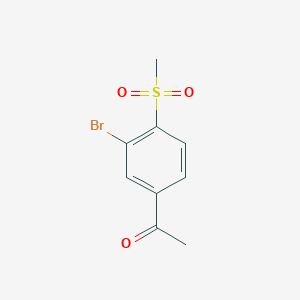
Erythro-Chloramphenicol D5 (ring D4, benzyl D) 100 microg/mL in Acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Erythro-Chloramphenicol D5 (ring D4, benzyl D) 100 micrograms per milliliter in Acetonitrile is a stable isotope-labeled compound. It is primarily used as a reference standard in various analytical applications, particularly in the fields of food and beverage analysis, pharmaceutical and veterinary residue analysis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Erythro-Chloramphenicol D5 involves the incorporation of deuterium atoms into the chloramphenicol molecule. This is achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of Erythro-Chloramphenicol D5 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced analytical techniques to ensure the consistency and quality of the final product. The compound is then dissolved in Acetonitrile to achieve the desired concentration of 100 micrograms per milliliter .
化学反応の分析
Types of Reactions
Erythro-Chloramphenicol D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chloramphenicol oxides, while reduction can produce amine derivatives .
科学的研究の応用
Erythro-Chloramphenicol D5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of chloramphenicol residues.
Biology: Employed in metabolic studies to trace the incorporation and transformation of chloramphenicol in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of chloramphenicol.
Industry: Applied in quality control and assurance processes in the pharmaceutical and food industries.
作用機序
The mechanism of action of Erythro-Chloramphenicol D5 is similar to that of chloramphenicol. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide bond formation. This action is bacteriostatic, meaning it inhibits the growth and reproduction of bacteria without killing them. The incorporation of deuterium atoms does not significantly alter the mechanism of action but provides a means to trace and quantify the compound in various systems .
類似化合物との比較
Erythro-Chloramphenicol D5 is unique due to its stable isotope labeling, which distinguishes it from other chloramphenicol derivatives. Similar compounds include:
Chloramphenicol: The non-labeled version used as an antibiotic.
Chloramphenicol D5: Another deuterated form but without the specific labeling on the ring and benzyl groups.
Thiamphenicol: A derivative with a similar mechanism of action but different chemical structure.
Erythro-Chloramphenicol D5 stands out due to its specific labeling, making it particularly useful in analytical and research applications where precise quantification and tracing are required .
特性
分子式 |
C11H12Cl2N2O5 |
|---|---|
分子量 |
328.16 g/mol |
IUPAC名 |
2,2-dichloro-N-[(1R,2S)-1-deuterio-1,3-dihydroxy-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)propan-2-yl]acetamide |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9+/m0/s1/i1D,2D,3D,4D,9D |
InChIキー |
WIIZWVCIJKGZOK-IMFWZETFSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[C@]([2H])([C@H](CO)NC(=O)C(Cl)Cl)O)[2H])[2H])[N+](=O)[O-])[2H] |
正規SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[4-[4-(4-Aminophenyl)-1-piperazinyl]phenoxy]methyl]-2,5-anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol](/img/structure/B13436144.png)

![[(1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13436155.png)





![(1S,5S,8R,9S,10S,13S,14S)-1,10,13-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13436192.png)


![(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13436210.png)


